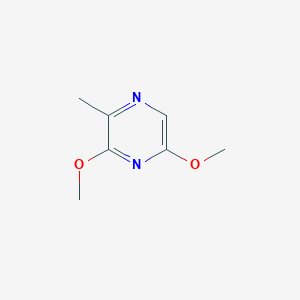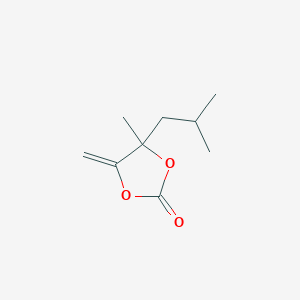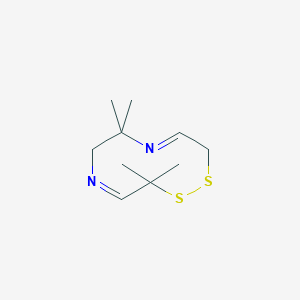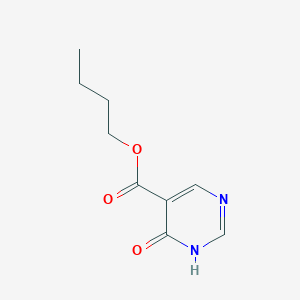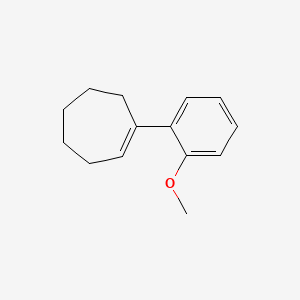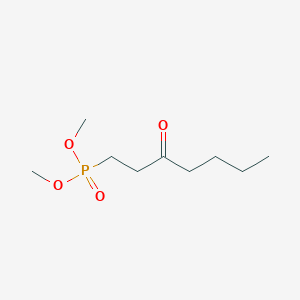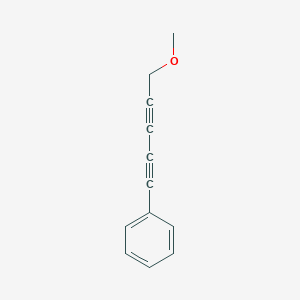
Benzene, (5-methoxy-1,3-pentadiynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (5-methoxy-1,3-pentadiynyl)-: is an organic compound characterized by a benzene ring substituted with a 5-methoxy-1,3-pentadiynyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-methoxy-1,3-pentadiynyl)- typically involves the coupling of a benzene derivative with a 5-methoxy-1,3-pentadiynyl group. This can be achieved through various organic synthesis techniques, including:
Sonogashira Coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Heck Reaction: This palladium-catalyzed coupling reaction involves the reaction of an aryl halide with an alkene.
Industrial Production Methods: Industrial production of Benzene, (5-methoxy-1,3-pentadiynyl)- may involve large-scale Sonogashira or Heck reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, (5-methoxy-1,3-pentadiynyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Sulfuric acid (H2SO4), Nitric acid (HNO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Halogenated benzenes, nitrobenzenes
Applications De Recherche Scientifique
Chemistry: Benzene, (5-methoxy-1,3-pentadiynyl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, Benzene, (5-methoxy-1,3-pentadiynyl)- can be used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, (5-methoxy-1,3-pentadiynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the formation of covalent bonds or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): Anisole is a simpler benzene derivative with a single methoxy group. It is used in the synthesis of perfumes and pharmaceuticals.
Phenol (Hydroxybenzene): Phenol has a hydroxyl group attached to the benzene ring and is widely used in the production of plastics and resins.
Toluene (Methylbenzene): Toluene has a methyl group attached to the benzene ring and is used as an industrial solvent and in the production of explosives.
Uniqueness: Benzene, (5-methoxy-1,3-pentadiynyl)- is unique due to the presence of the 5-methoxy-1,3-pentadiynyl group, which imparts distinct chemical properties and reactivity compared to simpler benzene derivatives. This uniqueness makes it valuable in specialized applications where specific reactivity or interactions are required.
Propriétés
Numéro CAS |
91368-24-0 |
|---|---|
Formule moléculaire |
C12H10O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
5-methoxypenta-1,3-diynylbenzene |
InChI |
InChI=1S/C12H10O/c1-13-11-7-3-6-10-12-8-4-2-5-9-12/h2,4-5,8-9H,11H2,1H3 |
Clé InChI |
FFTLVFZJBSTUOS-UHFFFAOYSA-N |
SMILES canonique |
COCC#CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
silane](/img/structure/B14362925.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
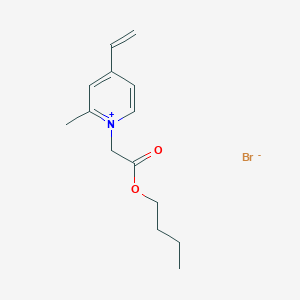
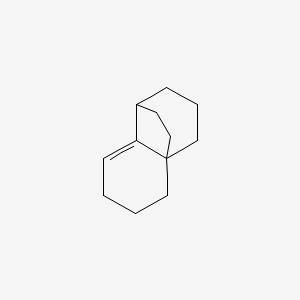

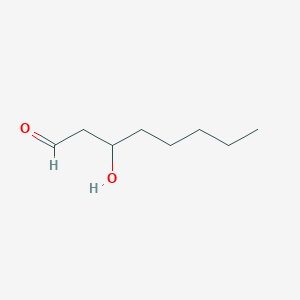
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
